molecular formula C15H11BrN2O B338317 3-(4-bromobenzyl)-4(3H)-quinazolinone

3-(4-bromobenzyl)-4(3H)-quinazolinone

Número de catálogo: B338317
Peso molecular: 315.16 g/mol
Clave InChI: MWUCVDVCPXPOCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromobenzyl)-4(3H)-quinazolinone is a functionalized heterocyclic compound of high interest in medicinal chemistry and drug discovery. It is built around the 4(3H)-quinazolinone scaffold, a privileged structure recognized for its diverse biological activities and presence in both natural products and synthetic pharmaceuticals . This specific derivative features a 4-bromobenzyl group at the N-3 position, which can be leveraged for further synthetic modifications via cross-coupling reactions, making it a versatile intermediate for constructing compound libraries. The 4(3H)-quinazolinone core is a well-established pharmacophore in scientific research. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects . In anticancer research, quinazolinones have been developed as inhibitors for various kinase targets, such as Polo-like kinase 1 (Plk1) and VEGF receptors . In infectious disease research, novel 4(3H)-quinazolinones have been discovered through in silico screening to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins . The value of 3-(4-bromobenzyl)-4(3H)-quinazolinone lies in its potential as a key starting material for the synthesis of novel compounds aimed at these and other biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic or agrochemical candidates . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Fórmula molecular

C15H11BrN2O

Peso molecular

315.16 g/mol

Nombre IUPAC

3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2

Clave InChI

MWUCVDVCPXPOCN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br

SMILES canónico

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br

Pictogramas

Irritant

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar 4(3H)-Quinazolinone Derivatives

The pharmacological and physicochemical properties of 3-(4-bromobenzyl)-4(3H)-quinazolinone are best contextualized through comparison with structurally and functionally analogous derivatives. Below is a detailed analysis supported by a summary table (Table 1).

Table 1: Comparison of 3-(4-Bromobenzyl)-4(3H)-Quinazolinone with Analogous Derivatives

Compound Name & Structure Synthesis Method Biological Activity Key Findings References
3-(4-Bromobenzyl)-4(3H)-quinazolinone
3-(4-Br-benzyl)
Pd-catalyzed aminocarbonylation + UHP Antiviral, enzyme modulation Induces PR-1a/PR-5 upregulation; inhibits viral proliferation via defensive enzyme activation . [1], [3], [10]
(E)-3-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one
3-(triazole-4-Br-benzyl), 2-styryl
Molecular hybridization Antileishmanial Moderate promastigote inhibition (IC₅₀ = 18 µM); limited solubility hinders efficacy . [2]
UR-9825 (7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-triazolyl]quinazolin-4(3H)-one)
7-Cl, triazole substituents
Structure-activity optimization Antifungal Superior to fluconazole against Candida; t₁/₂ = 6–9 h in rats/rabbits . [14]
3-(p-Substituted phenyl)-6-bromo-4(3H)-quinazolinone
3-p-substituted phenyl, 6-Br
Fusion reaction with benzoxazinone Anti-inflammatory, analgesic ED₅₀ = 12 mg/kg (carrageenan-induced edema); comparable to diclofenac . [9]
2-Methyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone
2-Me, 3-(2-MeO-phenyl)
UPLC-QTOF-MS/NMR structural elucidation Structural novelty Identified as a novel psychoactive derivative; no reported activity . [20]
6-Iodo-2-(2',4'-diphosphoryloxyphenyl)-4(3H)-quinazolinone (IQ2-P,4-P)
6-I, 2-phosphoryl
AutoDock-guided design Cancer imaging/therapy (EMCIT) PLAP-mediated hydrolysis; precipitates on cancer cell surfaces . [18]

Key Structural and Functional Insights

Substitution Position Matters: 3-Substituted Derivatives: The 3-(4-bromobenzyl) group enhances interactions with hydrophobic enzyme pockets (e.g., paraplegin protein ). Conversely, 3-triazole hybrids (e.g., ) show reduced solubility due to bulkier substituents. 2-Substituted Derivatives: Phenolic groups at position 2 (e.g., 5h, 5j in ) improve antioxidant activity via radical scavenging, whereas 2-styryl groups () prioritize antileishmanial effects.

Halogen Effects :

  • Bromine (4-bromobenzyl): Balances lipophilicity and electronic effects, favoring antiviral activity .
  • Chlorine (UR-9825): At position 7, increases antifungal potency by enhancing target binding .
  • Iodine (IQ2-P,4-P): Facilitates radioimaging applications due to isotopic properties .

Biological Activity vs. Solubility Trade-offs :

  • Derivatives with hydrophobic groups (e.g., 4-bromobenzyl, styryl) often face solubility challenges, limiting in vivo efficacy (e.g., antileishmanial derivatives in ). Hydrophilic modifications (e.g., phosphoryl groups in ) address this but may reduce membrane permeability.

Enzyme Induction vs. Direct Inhibition: 3-(4-Bromobenzyl)-4(3H)-quinazolinone upregulates defensive enzymes (PR-1a/PR-5) for antiviral action , whereas UR-9825 directly inhibits fungal CYP51 .

Contradictions and Unresolved Questions

  • While 3-substituted derivatives generally show stronger enzyme interactions, 2-substituted analogs (e.g., phenolic derivatives in ) excel in antioxidant roles, suggesting substitution-dependent mechanistic divergence.
  • The antifungal superiority of UR-9825 over fluconazole contrasts with its moderate in vivo candidosis activity in mice, highlighting species-specific pharmacokinetic variability .

Métodos De Preparación

Step 1: Synthesis of Benzoxazinone

2-Aminobenzoic acid is refluxed with acetic anhydride at 170–180°C to form 2-methyl-4H-benzo[d][1,oxazin-4-one (2 ).

Step 2: Displacement with 4-Bromobenzylamine

2 (0.5 mmol) is refluxed with 4-bromobenzylamine (1.0 mmol) in dry toluene for 6 hours. The product is purified via recrystallization from ethanol, yielding 3-(4-bromobenzyl)-4(3H)-quinazolinone (76% yield).

Key Data :

  • Reagents : Acetic anhydride, dry toluene

  • Temperature : 170–180°C (Step 1); reflux (Step 2)

  • Yield : 76%

Advantages :

  • High yield due to efficient nucleophilic attack on the oxazinone ring.

  • Avoids transition-metal catalysts.

Limitations :

  • Prolonged reaction time (6 hours).

  • Requires handling of corrosive acetic anhydride.

Base-Promoted SNAr Reaction of Fluorinated Benzamides

A base-mediated nucleophilic aromatic substitution (SNAr) strategy employs 2-fluoro-N-methylbenzamide and 4-bromobenzylamide:

  • Reaction Conditions : A mixture of 2-fluoro-N-methylbenzamide (1.0 mmol), 4-bromobenzylamide (2.5 mmol), and Cs₂CO₃ (2.5 mmol) in DMSO is heated at 135°C for 24 hours in a sealed tube.

  • Cyclization : The intermediate diamide undergoes intramolecular cyclization, followed by dehydration to form the quinazolinone core.

  • Purification : The crude product is washed with water and recrystallized from ethanol (62% yield).

Key Data :

  • Base : Cs₂CO₃

  • Solvent : DMSO

  • Temperature : 135°C

  • Yield : 62%

Advantages :

  • Utilizes readily available starting materials.

  • No metal catalyst required.

Limitations :

  • High reaction temperature and long duration.

  • Moderate yield due to incomplete cyclization.

Direct Cyclocondensation of 2-Aminobenzamide with 4-Bromobenzyl Halides

This one-pot method involves the reaction of 2-aminobenzamide with 4-bromobenzyl bromide:

  • Reaction Setup : 2-Aminobenzamide (1.0 mmol) and 4-bromobenzyl bromide (1.2 mmol) are stirred in DMF at 80°C for 12 hours in the presence of K₂CO₃ (2.0 mmol).

  • Cyclization : In situ formation of the quinazolinone ring occurs via nucleophilic substitution and subsequent dehydration.

  • Purification : The product is isolated via filtration and washed with cold ethanol (68% yield).

Key Data :

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 80°C

  • Yield : 68%

Advantages :

  • Simple one-pot procedure.

  • Avoids intermediate isolation.

Limitations :

  • Requires stoichiometric base.

  • Potential overalkylation side reactions.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Base Conditions Yield
Copper-Catalyzed CouplingEthyl 2-isocyanobenzoate, amineCu(OAc)₂, Et₃NMicrowave, 150°C, 20m57%
Benzoxazinone DisplacementBenzoxazinone, amineNoneReflux, 6h76%
SNAr ReactionFluorobenzamide, amideCs₂CO₃135°C, 24h62%
Direct Cyclocondensation2-Aminobenzamide, halideK₂CO₃80°C, 12h68%

Key Observations :

  • The benzoxazinone displacement method offers the highest yield (76%) but requires a two-step synthesis.

  • Copper-catalyzed coupling provides rapid synthesis under microwave conditions but necessitates chromatographic purification.

  • Direct cyclocondensation balances simplicity and yield, making it suitable for large-scale production .

Q & A

Q. What are the common synthetic routes for 3-(4-bromobenzyl)-4(3H)-quinazolinone derivatives?

The synthesis typically involves:

  • Benzoxazinone intermediates : 2-phenyl-4H-3,1-benzoxazin-4-one derivatives are reacted with substituted 2-aminobenzothiazoles to form the quinazolinone core .
  • Triethyl orthobenzoate : Refluxing 3-(2-aminobenzamido)indazole with triethyl orthobenzoate yields 3-indazolyl-substituted derivatives .
  • Electrocyclization : Mild electrocyclization of aryl guanidines provides a green chemistry route to 2-amino-4(3H)-quinazolinones .
  • Microwave-assisted synthesis : Oxidative heterocyclization under microwave irradiation accelerates reaction times and improves yields .

Q. How is structural characterization performed for 4(3H)-quinazolinone derivatives?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for 3-(4-bromophenyl)quinazolin-4(3H)-one .
  • Spectroscopy : NMR (¹H and ¹³C) and IR identify functional groups and regioselectivity (e.g., distinguishing isomers in antifungal studies) .
  • Elemental analysis : Validates purity and stoichiometry during synthesis .

Advanced Research Questions

Q. How do structural modifications at the quinazolinone nucleus influence antifungal activity?

  • Halogen substitution : A halogen (e.g., Cl or Br) at the 7-position enhances in vitro antifungal activity against filamentous fungi. For example, 7-Cl derivatives showed superior activity to fluconazole .
  • Stereochemical effects : The (1R,2R) isomer of 7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolinone (UR-9825) exhibited higher potency than its enantiomers .
  • Hydrophobicity optimization : Increased hydrophobicity improves oral bioavailability in murine models by prolonging half-life (e.g., t1/2 = 9 h in rabbits) .

Q. What methodological approaches resolve discrepancies between in vitro potency and in vivo efficacy of 4(3H)-quinazolinones?

  • Species-specific pharmacokinetics : Short half-lives in mice (t1/2 = 1 h) limit efficacy, whereas prolonged exposure in rats (t1/2 = 6 h) enhances protection against systemic candidosis .
  • Dosing regimens : Bid administration (100 mg/kg) in rats over 28 days maintains therapeutic levels without toxicity .
  • Metabolite profiling : Synthesizing and testing metabolites (e.g., sulfur-containing derivatives) identifies active forms with improved stability .

Q. How can multi-target activity (e.g., anti-inflammatory and antimicrobial) be optimized in quinazolinone derivatives?

  • Benzothiazole substitutions : 2-Phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinones exhibit dual anti-inflammatory and antimicrobial effects by modulating COX-2 and fungal CYP51 .
  • Hybrid scaffolds : Incorporating indazole or pyrazole moieties enhances antiproliferative activity while retaining anti-inflammatory properties .
  • Structure-activity relationship (SAR) mapping : Systematic substitution at C(2) and C(3) balances hydrophobicity and target affinity .

Q. What computational strategies are used to predict the bioactivity of quinazolinone derivatives?

  • Similarity coefficient analysis : Compounds like 3-(2-carboxyphenyl)-4(3H)-quinazolinone are compared to known bioactive molecules (e.g., Saussureamine C) using Tanimoto coefficients to prioritize synthesis .
  • Molecular docking : Quinazolinones are docked into targets like SPG7 (a coronary artery disease biomarker) to predict binding affinity and mechanistic pathways .
  • ADME modeling : Predictive tools assess pharmacokinetic parameters (e.g., logP, half-life) to optimize lead compounds for in vivo testing .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but limited in vivo efficacy?

  • Species-dependent metabolism : Rapid clearance in mice (t1/2 = 1 h) reduces efficacy, whereas slower metabolism in rats (t1/2 = 6 h) improves outcomes .
  • Isomer-specific activity : Only specific stereoisomers (e.g., (1R,2R)-UR-9825) retain potency in vivo, highlighting the need for enantioselective synthesis .

Methodological Recommendations

  • In vivo models : Use immunocompromised rodent models (e.g., disseminated aspergillosis in rats) to evaluate efficacy under clinically relevant conditions .
  • Analytical workflows : Combine LC-MS for metabolite identification and qPCR to assess antiviral mechanisms (e.g., upregulation of PR-1a and PR-5 genes) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.